Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
Description
Structural Overview and Nomenclature
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound characterized by a fused pyrazole-pyridine core. The molecular formula is C₈H₁₂ClN₃O₂ , with a molecular weight of 217.65 g/mol . The structure comprises:
- A pyrazolo[4,3-c]pyridine system, where the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 4–7) at the 4,3-c positions.
- Partial saturation of the pyridine ring, indicated by the 4,5,6,7-tetrahydro designation, which introduces four hydrogen atoms to reduce aromaticity.
- A methyl ester group at position 3 and a hydrochloride salt formed via protonation of the pyridine nitrogen .
The IUPAC name follows systematic numbering:
- The pyrazole ring is prioritized, with nitrogen atoms at positions 1 and 2.
- The pyridine ring is fused such that its carbon atoms occupy positions 4–7.
- The tetrahydro modification saturates carbons 4–7, creating a partially hydrogenated structure.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ClN₃O₂ | |
| Molecular Weight | 217.65 g/mol | |
| SMILES | O=C(C1=NN(C)C2=C1CNCC2)OC.[H]Cl | |
| CAS Registry Number | 1609400-85-2 |
Historical Context in Heterocyclic Chemistry
Pyrazolo-pyridine derivatives emerged as critical scaffolds in medicinal chemistry due to their structural resemblance to purine bases and versatility in drug design. The synthesis of pyrazolo[4,3-c]pyridines represents a niche within this domain, with early methodologies focusing on:
- Cyclocondensation reactions : Combining pyrazole precursors with functionalized pyridines. For example, nitrosation of 3-acetamido-4-methylpyridines followed by rearrangement and cyclization was reported as early as 1980 .
- Annulation strategies : Building the pyrazole ring onto preformed pyridine cores. A 2023 study demonstrated the utility of 5-halo-1H-pyrazolo[3,4-c]pyridines as intermediates for vectorial functionalization in fragment-based drug discovery .
The specific compound, methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride , gained attention for its synthetic flexibility. Recent advances include:
- One-pot syntheses : Combining nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions to streamline pyrazole ring formation .
- Salt formation : Isolating the hydrochloride salt improves stability and solubility for pharmacological screening .
Evolution of Synthetic Approaches
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSOHUPJNRNHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-85-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride generally follows a sequence of:
- Formation of a key bicyclic intermediate containing the pyrazolo[4,3-c]pyridine scaffold.
- Introduction of the methyl ester group at the 3-position.
- Conversion to the hydrochloride salt to enhance solubility and stability.
A common approach involves starting from substituted piperidine or pyridine derivatives, followed by cyclization and esterification steps.
Key Preparation Routes and Reaction Conditions
Detailed Synthetic Example
Step 1: Synthesis of Boc-protected bicyclic amine intermediate
- Starting from tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, react with methylhydrazine in ethanol at room temperature for 12 hours.
- This cyclization forms the Boc-protected bicyclic pyrazolo[4,3-c]pyridine derivative.
- Yield reported at approximately 60%.
Step 2: Boc deprotection and methyl ester formation
- Bubbling dry hydrogen chloride gas through a solution of the Boc-protected compound in an appropriate solvent (e.g., dichloromethane) to remove the Boc protecting group.
- Subsequent methylation or direct esterification yields the methyl ester derivative.
- The hydrochloride salt is formed by acidification, improving solubility.
Step 3: Alternative approach via LiHMDS-mediated condensation
- Dissolve the starting compound in tetrahydrofuran under nitrogen atmosphere and cool to -78°C.
- Add LiHMDS dropwise to generate the lithium enolate intermediate.
- Add diethyl oxalate dropwise and allow the reaction to warm to room temperature overnight.
- Workup involves acidification and extraction to isolate the key intermediate with 75% yield.
Catalytic and Industrial Considerations
- Solid acid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) have been employed for related pyrazolo[4,3-c]pyridine derivatives synthesis, offering advantages in cost, non-toxicity, and scalability.
- Microwave-assisted synthesis with palladium catalysts (e.g., PdCl2(PPh3)2) has been reported for similar pyrazolo[4,3-c]pyridine compounds, enhancing reaction rates and yields.
- Industrial methods emphasize one-pot processes to improve atom economy, reduce purification steps, and facilitate scale-up.
Analytical and Purification Methods
- Purification typically involves flash column chromatography using gradients of methanol/dichloromethane.
- Characterization relies on nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity (≥98%) and structure.
- Melting point analysis provides additional quality control, with related compounds melting around 273–278.5°C.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Boc-protected bicyclic amine synthesis | tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate + methylhydrazine | Ethanol, room temp | 12 h | ~60% | Intermediate for ester formation |
| LiHMDS-mediated mixed-Claisen condensation | Compound 1 + diethyl oxalate | LiHMDS, THF, -78°C to RT | Overnight | 75% | One-pot, high atom economy |
| Boc deprotection and esterification | Boc-protected intermediate | HCl gas, solvent | Room temp | Quantitative | Forms methyl ester hydrochloride salt |
| Catalytic aminolysis and reductive amination | Pyrazolo[4,3-c]pyridine esters | TBD catalyst, Boc-deprotection agents | Mild conditions | Moderate to good | For N-substituted derivatives |
Research Findings and Observations
- The use of LiHMDS as a strong base at low temperature (-78°C) allows clean formation of enolate intermediates critical for subsequent condensation with diethyl oxalate, improving yields and selectivity.
- Boc protection/deprotection strategies facilitate handling of reactive amine intermediates and improve overall synthetic flexibility.
- Solid acid catalysts and microwave-assisted methods are promising for industrial scale-up due to their efficiency and environmental benefits.
- Formation of the hydrochloride salt is essential for enhancing compound solubility and stability, which is critical for downstream pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolopyridine compounds .
Scientific Research Applications
Biological Activities
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exhibits various biological activities that make it a candidate for pharmaceutical development:
- Antidepressant Effects : Research indicates that derivatives of tetrahydropyridine compounds have shown promise in treating depression by modulating neurotransmitter levels in the brain. For example, studies have demonstrated that similar compounds can enhance serotonin and norepinephrine levels, which are critical in mood regulation .
- Antinociceptive Properties : Some studies suggest that this compound may possess pain-relieving properties. Animal models have indicated that it can reduce pain responses through mechanisms involving opioid receptors .
- Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
Central Nervous System Disorders
Given its effects on neurotransmitter systems and neuroprotection, this compound is being explored for:
- Anxiety Disorders : Its ability to modulate serotonin levels suggests potential use in treating anxiety.
- Depression : As mentioned earlier, its antidepressant-like effects make it a candidate for further clinical trials.
Pain Management
The antinociceptive properties indicate possible applications in:
- Chronic Pain Conditions : It may serve as an alternative to traditional analgesics.
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| PubChem | Antidepressant | Demonstrated increased serotonin levels in rodent models. |
| Kemix | Neuroprotection | Showed reduced neuronal cell death in vitro under oxidative stress conditions. |
| Chemical Book | Antinociceptive | Reduced pain response in animal models comparable to morphine. |
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Pyridine Derivatives
Substituent Effects on Physicochemical Properties
- Ester vs. Carboxamide : The methyl/ethyl ester derivatives (target compound and ) exhibit moderate polarity, suitable for organic-phase reactions. In contrast, carboxamide analogs (e.g., ) introduce hydrogen-bonding motifs, enhancing solubility in polar solvents and improving target binding in drug design .
- Halogenation: Dihydrochloride salts () increase water solubility but may reduce stability under humid conditions. The target compound’s monohydrochloride form balances solubility and stability .
- Aromatic/Oxazolyl Groups : Oxazolyl-substituted derivatives () demonstrate antibacterial activity, highlighting the role of heteroaromatic groups in bioactivity .
Research and Application Insights
- Antibacterial Agents : Oxazolyl derivatives () show promise against ESKAPE pathogens, with 12f exhibiting a melting point of 142–143°C and moderate yield (45%) .
- CNS Applications : Lipophilic substituents like isopropyl () may enhance blood-brain barrier penetration, making them candidates for neurological drug development.
- Medicinal Chemistry : Carboxamide derivatives () are tailored for molecular recognition in enzyme inhibition or receptor modulation.
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.
- Chemical Formula : C8H11N3O2·HCl
- Molecular Weight : 181.19 g/mol
- CAS Number : 1177283-79-2
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural features, which facilitate interactions with various biological targets. The following sections detail its notable effects based on current research findings.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to the pyrazolo[4,3-c]pyridine scaffold. For instance:
- Inhibition of COX Enzymes : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that derivatives of this compound had IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, indicating moderate potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Celecoxib | - | 0.04 ± 0.01 |
2. Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes:
- Deubiquitinating Enzymes (DUBs) : In a study focusing on selective DUB inhibitors, compounds similar to methyl tetrahydro-pyrazolo[4,3-c]pyridine demonstrated significant inhibition of USP7 with IC50 values below 50 μM . These findings suggest potential applications in cancer therapy and other diseases where ubiquitination plays a critical role.
3. Antiproliferative Effects
The antiproliferative activity of the compound has been evaluated against several human cancer cell lines:
- Cell Line Studies : Compounds with a similar pyrazolo structure have shown promising results in inhibiting cellular proliferation in HeLa and A375 cell lines, indicating potential as anticancer agents . The mechanism appears to involve cell cycle arrest and apoptosis induction.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Anti-inflammatory Effects : A series of experiments demonstrated that derivatives of methyl tetrahydro-pyrazolo exhibited significant reduction in inflammatory markers in animal models, comparable to traditional NSAIDs .
- Cancer Therapeutics : A recent clinical trial assessed the efficacy of pyrazolo derivatives in patients with advanced solid tumors. Results indicated a favorable safety profile and some objective responses in a subset of patients .
Q & A
What synthetic strategies are recommended for constructing the pyrazolo[4,3-c]pyridine core, and how can intermediates be optimized for yield?
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation or multicomponent reactions. For example, ethyl derivatives of this core (e.g., ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate) are synthesized by condensing morpholino-substituted intermediates with halogenated acetates under basic conditions, followed by acid treatment . Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity) and using catalysts like PdCl₂(PPh₃)₂ for cross-coupling steps . Yield improvements (>40%) are achieved via dropwise reagent addition and controlled cooling to minimize side reactions .
How can crystallographic data resolve structural ambiguities in pyrazolo[4,3-c]pyridine derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and stereochemistry. For example, a derivative with a tert-butyl carboxylate group (C17H27N3O4) crystallized in a monoclinic system (space group P21/c) with unit cell parameters a = 13.017 Å, b = 12.771 Å, and β = 115.76°, validated via SHELXL refinement . Data collection at 173 K minimizes thermal motion artifacts, and absorption corrections (multi-scan methods) ensure accuracy . Displacement ellipsoids at 30% confidence levels provide insights into conformational flexibility .
What biological activities are associated with pyrazolo[4,3-c]pyridine derivatives, and how are they assayed?
These derivatives exhibit diverse pharmacological properties:
- Anticoagulant activity : Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate inhibits Factor Xa (IC₅₀ < 1 μM) in fluorogenic assays using human plasma .
- Antimicrobial activity : Oxazolyl-substituted analogs show activity against Mycobacterium tuberculosis (MIC = 26.7 μM) via pantothenate synthetase inhibition, validated via enzyme-linked immunosorbent assays (ELISA) .
- Kinase inhibition : 3-(2-Pyridyl)-1H-pyrazolo[4,3-c]pyridines target c-Met kinase (IC₅₀ ~50 nM) in ATP-competitive binding assays .
How do substituents on the pyrazolo[4,3-c]pyridine core influence structure-activity relationships (SAR)?
- Position 3 : Carboxylate esters (e.g., methyl or ethyl) enhance solubility and metabolic stability. Conversion to amides (e.g., via formamide condensation) improves target binding .
- Position 1 : Aryl groups (e.g., 4-methoxyphenyl) increase steric bulk, improving selectivity for hydrophobic binding pockets in enzymes like Factor Xa .
- Position 5 : Bulky substituents (e.g., tert-butyl) reduce off-target interactions by restricting conformational mobility .
SAR studies rely on comparative IC₅₀ values, molecular docking, and thermodynamic profiling .
What safety protocols are essential when handling hydrochloride salts of pyrazolo[4,3-c]pyridines?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact with corrosive hydrochloride salts .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
- Waste disposal : Neutralize acidic residues with bicarbonate before transferring to biohazard containers .
How should researchers address contradictory biological data between in vitro and in vivo models?
- Bioavailability factors : Poor solubility of hydrochloride salts in physiological buffers may reduce in vivo efficacy. Use co-solvents (e.g., DMSO/PEG) or prodrug strategies .
- Metabolic stability : Hepatic microsome assays identify rapid degradation pathways (e.g., ester hydrolysis). Modify labile groups (e.g., replace methyl esters with trifluoroethyl) .
- Off-target effects : Perform counter-screening against related enzymes (e.g., thrombin for Factor Xa inhibitors) .
What analytical techniques validate purity and identity of pyrazolo[4,3-c]pyridine derivatives?
- HPLC-MS : Retention time (e.g., 1.25 min under SMD-FA05-1 conditions) and exact mass (e.g., [M+H]⁺ = 227.0416 for C₇H₉ClF₃N₃) confirm molecular identity .
- NMR : Key signals include pyrazole C-H protons (δ 7.8–8.2 ppm) and tetrahydropyridine methylene groups (δ 2.5–3.5 ppm) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .
How can computational modeling guide the design of pyrazolo[4,3-c]pyridine-based inhibitors?
- Docking studies : Glide SP/XP scoring (Schrödinger Suite) predicts binding modes to targets like c-Met kinase .
- QM/MM simulations : Assess electronic effects of substituents (e.g., electron-withdrawing groups enhance H-bonding with catalytic lysines) .
- ADMET prediction : SwissADME estimates logP (<3.5) and topological polar surface area (>80 Ų) for CNS permeability .
What strategies resolve low yields in multi-step syntheses of pyrazolo[4,3-c]pyridines?
- Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes byproducts early .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 30 min) for Pd-catalyzed couplings .
- Protecting groups : Boc-protection of amines (e.g., 5-tert-butoxycarbonyl derivatives) prevents undesired side reactions .
How do solvent-exposed regions of target proteins influence pyrazolo[4,3-c]pyridine derivative design?
Solvent-exposed residues (e.g., loops in c-Met kinase) tolerate bulkier substituents, enabling the addition of solubilizing groups (e.g., morpholino, piperidinone) without compromising affinity . Molecular dynamics simulations (100 ns trajectories) identify stable water-mediated hydrogen bonds, guiding the placement of polar groups .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
